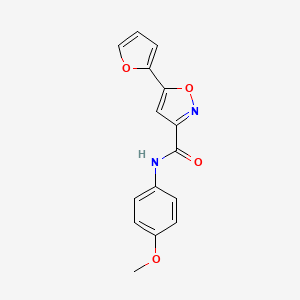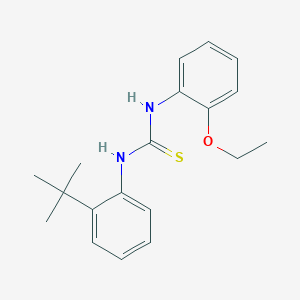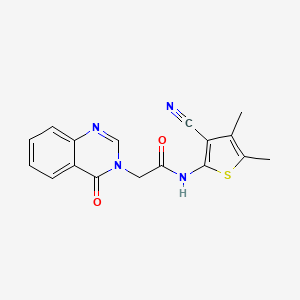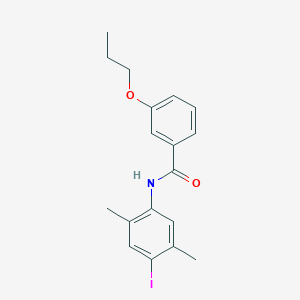
5-(2-furyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide
Overview
Description
5-(2-furyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide, also known as LY294002, is a widely used chemical compound in scientific research. It is a potent and specific inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in various cellular processes, including cell growth, proliferation, differentiation, and survival.
Scientific Research Applications
Tyrosinase Inhibition
Tyrosinase (EC 1.14.18.1) is a metalloenzyme involved in melanogenesis. It catalyzes the conversion of l-tyrosine to l-3,4-dihydroxyphenylalanine (l-DOPA) and further to DOPA-quinone. Compound 8, a derivative of (E)-1-(furan-2-yl)prop-2-en-1-one, has been studied for its tyrosinase inhibitory activity. Notably, compound 8 demonstrated potent inhibitory effects against both monophenolase and diphenolase activities, with IC50 values of 0.0433 µM and 0.28 µM, respectively. Molecular docking studies revealed that compound 8 binds to the catalytic and allosteric sites of tyrosinase, making it a potential antipigmentation agent .
Antiproliferative Properties
Other furan-containing compounds have also shown interesting biological activities. For instance, 1-(4,6,8-trichloro-9-hydroxy-1,3,7-trimethoxydibenzo[b,d]furan-2-yl)butan-1-one exhibited inhibitory effects on cell proliferation in mammalian cells. These findings highlight the potential of furan derivatives in cancer research and drug development .
properties
IUPAC Name |
5-(furan-2-yl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-19-11-6-4-10(5-7-11)16-15(18)12-9-14(21-17-12)13-3-2-8-20-13/h2-9H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXQLZCNNGSJOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701329909 | |
| Record name | 5-(furan-2-yl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24785482 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(furan-2-yl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide | |
CAS RN |
912788-48-8 | |
| Record name | 5-(furan-2-yl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 5-acetyl-4-methyl-2-({[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4676687.png)
![2-[(4-tert-butylphenyl)sulfonyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide](/img/structure/B4676688.png)

![2-(5-chloro-2-methoxyphenyl)-4-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4676697.png)
![3-methyl-9-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B4676716.png)


![4-{[3-(2,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B4676741.png)
![2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-cyclopropylacetamide](/img/structure/B4676746.png)
![3-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4676772.png)

![1-benzyl-4-{[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperazine](/img/structure/B4676785.png)
![3-allyl-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B4676788.png)